molecular formula C13H18N2O4 B1603526 Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate CAS No. 849792-91-2

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B1603526
CAS No.: 849792-91-2
M. Wt: 266.29 g/mol
InChI Key: WPLGMFQZRATGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is a useful research chemical . It is a newly functionalized heterocyclic amino acid . It is used in a variety of research applications .


Synthesis Analysis

The synthesis of this compound was achieved via [3+2] cycloaddition . The synthesis strategy is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .


Molecular Structure Analysis

The structure of this compound was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include [3+2] cycloaddition and the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .


Physical and Chemical Properties Analysis

The chemical formula of this compound is C13H18N2O4 and its molecular weight is 266.29 g/mol .

Scientific Research Applications

Polymorphism and Molecular Conformation

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate exhibits polymorphism, crystallizing in two forms in the monoclinic space group P2(1)/n. Both polymorphs share a similar molecular conformation, with their α-aminoisobutyric acid residues adopting configurations characteristic of α-helical and mixed 3(10)- and α-helical conformations. This compound forms hydrogen-bonded parallel β-sheet-like tapes, showcasing an unusual packing for a protected dipeptide containing α,α-disubstituted residues, which could be of interest in the development of new materials or in understanding protein folding mechanisms (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthetic Strategies for Non-Proteinogenic Amino Acids

A study outlines a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids, highlighting the utility of this compound as a precursor. This approach involves reductive amination processes and provides a pathway for synthesizing complex amino acids, which are valuable in peptide synthesis and potentially in pharmaceutical development (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).

Development of Cyclopropyl-Containing Amino Acids

Research demonstrates the use of this compound in the synthesis of cyclopropyl-containing amino acids, emphasizing its reactivity in Michael additions and Diels-Alder reactions. This showcases its potential in the development of new peptidomimetics and constrained amino acids for medicinal chemistry and drug design (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Catalysis and Asymmetric Synthesis

The compound plays a role in catalytic applications, particularly in asymmetric synthesis. For example, it has been utilized in the synthesis of chiral pharmaceutical ingredients through asymmetric hydrogenation of functionalized alkenes, demonstrating the compound's versatility and utility in producing enantiomerically pure substances (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Advanced Material Synthesis

This compound has been implicated in the synthesis of advanced materials, such as polymers with telechelic antimicrobial functions. This application highlights its potential in creating novel materials with specific biological activities, potentially useful in biomedical applications and material science (Waschinski & Tiller, 2005).

Mechanism of Action

Mode of Action

The compound is a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition . More research is required to elucidate how this compound interacts with its targets and the resulting changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate interacts with its targets and performs its function . .

Safety and Hazards

As a research chemical, Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is intended for research use only and not for human or veterinary use . There is no hazardous surcharge associated with this product .

Properties

IUPAC Name

methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(10(14)7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLGMFQZRATGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610372
Record name Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849792-91-2
Record name Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester (7.0 g, 23.6 mmoles) in 400 mL ethyl acetate was added 1.0 g 10% Pd/C. The reaction mixture was subjected to hydrogenation using a balloon for 24–36 hrs or until the reaction was complete as monitored by HPLC. The mixture was filtered through a celite bed, and the solid cake was thoroughly washed by ethyl acetate. The filtrate was concentrated in vacuo to dryness to afford the title compound (6.3 g, 99%). ES+ MS showed 267 m/z, the correct mass for the product.
Name
4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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